

Asymmetric Synthesis of (+)-Psiguadial B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Epiguaadial B*

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Introduction

(+)-Psiguadial B is a structurally complex meroterpenoid isolated from the leaves of the guava plant, *Psidium guajava*. It has demonstrated significant antiproliferative activity against human hepatoma (HepG2) cells, with an IC₅₀ value of 46 nM, making it a compelling target for synthetic chemists and a promising lead for drug development.^[1] The molecule's intricate architecture, characterized by a bridged bicyclo[4.3.1]decane core fused to a trans-cyclobutane and a diformyl phloroglucinol moiety, presents substantial synthetic challenges. This document details the first enantioselective total synthesis of (+)-Psiguadial B, as accomplished by the Reisman group. The strategy hinges on a novel asymmetric catalysis step to establish the key stereochemistry, followed by a series of elegant transformations to complete the natural product's framework.

Overall Synthetic Strategy

The successful enantioselective synthesis of (+)-Psiguadial B was achieved in 15 steps from a readily available diazoketone.^{[2][3]} The retrosynthetic analysis identified the central bicyclo[4.3.1]decane system as a primary challenge. The key disconnection was made at the C1–C2 bond, which links the phloroglucinol-derived A ring and the terpenoid C ring through adjacent stereocenters.^[1] This led to a strategy centered on three critical transformations:

- Tandem Wolff Rearrangement/Asymmetric Ketene Addition: This crucial step establishes the enantioenriched trans-cyclobutane intermediate, which serves as the cornerstone for the entire synthesis.[4][5][6]
- Directed C(sp³)–H Alkenylation: A palladium-catalyzed reaction forges the strategic C1–C2 bond, uniting the two major fragments of the molecule.[5][6][7]
- Ring-Closing Metathesis (RCM): This reaction efficiently constructs the strained seven-membered ring of the bicyclo[4.3.1]decane core.[2][5][6]

Several other strategies were explored and ultimately abandoned, including an ortho-quinone methide hetero-Diels–Alder cycloaddition, a Prins cyclization, and a modified Norrish–Yang cyclization to form the core structure.[2][4]

Logical Flow of the Successful Synthetic Route

The following diagram illustrates the high-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.



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Caption: High-level workflow of the enantioselective total synthesis of (+)-Psiguadial B.

Key Experimental Data

The following tables summarize the quantitative data for the critical steps in the synthesis.

Table 1: Asymmetric Synthesis of the trans-Cyclobutane Intermediate

Step	Reactants	Catalyst/Reagent	Solvent	Yield (%)	e.e. (%)	d.r.
Wolff Rearrangement/Asymmetric Ketene Addition	Diazoketone, 8-aminoquinoline	(-)-menthol, photolysis	Toluene	75	96	>20:1
Epimerization & Ketalization	cis-cyclobutanone intermediate	K ₂ CO ₃ , MeOH; ethylene glycol, CSA	-	88 (2 steps)	-	trans only

Table 2: Construction of the Bicyclic Core and Final Product

Step	Reactants	Catalyst/Reagent	Solvent	Yield (%)	d.r.
Asymmetric Conjugate Addition	Vinyl enone intermediate, Me ₂ Zn	Cu(OTf) ₂ , (S)-Ph-BPE	Toluene	94	19:1
Aldol Condensation	Quaternary ketone, aldehyde fragment	KOH	MeOH	92	-
Ring-Closing Metathesis	Diene precursor	Grubbs II catalyst	CH ₂ Cl ₂	88	-
Intramolecular O-Arylation	Phenol precursor	Pd ₂ (dba) ₃ , SPhos	Toluene	70	-

Experimental Protocols

Protocol 1: Enantioselective Preparation of the trans-Cyclobutane Amide via Tandem Wolff Rearrangement/Asymmetric Ketene Addition

This protocol describes the formation of the key enantioenriched cyclobutane intermediate, which is central to the entire synthetic strategy.

- Apparatus: A jacketed photochemical reactor equipped with a quartz immersion well and a 450 W medium-pressure mercury lamp. The reactor is fitted with a magnetic stir bar and maintained under a positive pressure of argon.
- Reagents:
 - Diazoketone precursor (1.0 equiv)
 - 8-aminoquinoline (1.2 equiv)
 - (-)-menthol (2.0 equiv)
 - Anhydrous toluene (0.02 M)
- Procedure:
 - To the photochemical reactor, add the diazoketone, 8-aminoquinoline, and (-)-menthol.
 - Add anhydrous toluene via cannula.
 - Cool the reaction mixture to -20 °C using a circulating chiller.
 - Irradiate the stirred solution with the mercury lamp for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
 - Upon completion, concentrate the reaction mixture in vacuo.
 - The crude product is a mixture of cis and trans diastereomers. This mixture is subjected to epimerization conditions without purification.
- Epimerization to trans isomer:

- Dissolve the crude amide in methanol.
- Add potassium carbonate (K_2CO_3) and stir at room temperature for 12 hours.
- Quench the reaction with water and extract with ethyl acetate.
- The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
- The resulting trans-cyclobutane amide can be purified by flash column chromatography on silica gel. The enantiomeric excess is determined by SFC analysis on a chiral stationary phase.

Protocol 2: Ring-Closing Metathesis to Form the Bicyclo[4.3.1]decane Core

This protocol details the formation of the strained seven-membered ring using a ruthenium-based catalyst.

- Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar, maintained under an argon atmosphere.
- Reagents:
 - Diene precursor (1.0 equiv)
 - Grubbs II catalyst (5 mol%)
 - Anhydrous dichloromethane (CH_2Cl_2) (0.002 M)
- Procedure:
 - Dissolve the diene precursor in anhydrous dichloromethane in the reaction flask.
 - Bubble argon through the solution for 15 minutes to degas the solvent.
 - Add the Grubbs II catalyst in one portion.

- Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4 hours. Monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
- Concentrate the mixture in vacuo.
- Purify the crude product by flash column chromatography on silica gel to afford the bicyclic core.

Conclusion

The first enantioselective total synthesis of (+)-Psiguadial B has been achieved through a strategy that relies on a novel asymmetric Wolff rearrangement and a robust ring-closing metathesis.^[2] The successful route provides a framework for accessing this and other structurally related bioactive meroterpenoids. The detailed protocols and data presented herein offer a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further investigation into the biological activity of Psiguadial B and its analogues.

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